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Compound of Interest

Compound Name: 2-Chloro-4-iodopyridine

Cat. No.: B015674 Get Quote

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development

Professionals

The heterocyclic compound 2-chloro-4-iodopyridine has emerged as a critical building block

in the synthesis of a wide array of pharmaceutical agents. Its unique structural arrangement,

featuring two distinct halogen atoms on a pyridine ring, offers medicinal chemists a versatile

platform for constructing complex molecular architectures, particularly in the development of

targeted therapies such as kinase inhibitors. This technical guide provides an in-depth overview

of the synthesis, properties, and key applications of 2-chloro-4-iodopyridine as a pivotal

intermediate in the pharmaceutical industry.

Physicochemical Properties and Specifications
2-Chloro-4-iodopyridine is a white to light yellow crystalline solid. Its distinct reactivity stems

from the differential reactivity of the chlorine and iodine substituents, allowing for selective

functionalization through various cross-coupling reactions.
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Property Value Reference

CAS Number 153034-86-7 [1]

Molecular Formula C₅H₃ClIN [2]

Molecular Weight 239.44 g/mol [2]

Melting Point 42-43 °C [2]

Appearance
White to light yellow crystalline

powder
[2]

Purity ≥98% [1]

Solubility
Soluble in organic solvents

such as THF, DMF
[3]

Storage Store in a cool, dry, dark place [3]

Synthesis of 2-Chloro-4-iodopyridine
The synthesis of 2-chloro-4-iodopyridine can be achieved through a variety of methods,

including the diazotization of aminopyridines followed by Sandmeyer-type reactions. A common

laboratory-scale synthesis involves the ortho-iodination of 2-chloropyridine.

Experimental Protocol: Synthesis of 2-Chloro-4-
iodopyridine
This protocol describes the synthesis of 2-chloro-4-iodopyridine starting from 2-

chloropyridine.

Materials:

2-chloropyridine

Diisopropylamine

n-Butyllithium (in hexanes)
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Iodine

Tetrahydrofuran (THF), anhydrous

Hydrochloric acid (HCl)

Sodium thiosulfate

Brine

Magnesium sulfate (MgSO₄)

Ethyl acetate

Heptane

Procedure:

To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1

eq) dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).

Add a solution of 2-chloropyridine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

Stir for 2 hours.

Add a solution of iodine (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78

°C. Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: ethyl

acetate/heptane) to yield 2-chloro-4-iodopyridine.

Yield: Typical yields for this reaction are in the range of 70-80%.
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Application in Pharmaceutical Synthesis: The Case
of Sorafenib
2-Chloro-4-iodopyridine is a key starting material for the synthesis of numerous kinase

inhibitors, including the multi-kinase inhibitor Sorafenib, which is used in the treatment of

advanced renal cell carcinoma and hepatocellular carcinoma. The synthesis of Sorafenib

highlights the utility of 2-chloro-4-iodopyridine in forming critical diaryl ether linkages.

A pivotal step in the synthesis of Sorafenib is the formation of the intermediate 4-(2-chloro-

pyridin-4-yloxy)-phenylamine. This is typically achieved through a nucleophilic aromatic

substitution reaction, such as an Ullmann condensation or a Buchwald-Hartwig amination,

between 2-chloro-4-iodopyridine and 4-aminophenol.[4]

Experimental Protocol: Synthesis of 4-(2-chloro-pyridin-
4-yloxy)-phenylamine (Sorafenib Intermediate)
This protocol outlines the synthesis of a key Sorafenib intermediate via an Ullmann-type

condensation reaction.

Materials:

2-Chloro-4-iodopyridine

4-Aminophenol

Copper(I) iodide (CuI)

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

To a reaction flask, add 2-chloro-4-iodopyridine (1.0 eq), 4-aminophenol (1.2 eq), copper(I)

iodide (0.1 eq), and potassium carbonate (2.0 eq).

Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
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Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

Upon completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 4-(2-chloro-pyridin-

4-yloxy)-phenylamine.

Yield: Expected yields for this reaction can vary but are generally in the moderate to good

range.

Key Reactions and Signaling Pathways
The utility of 2-chloro-4-iodopyridine lies in its ability to participate in a variety of cross-

coupling reactions, which are fundamental to the construction of the complex scaffolds of

modern pharmaceuticals.

Cross-Coupling Reactions
Suzuki-Miyaura Coupling: The iodine atom at the 4-position is highly susceptible to

palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or esters, enabling the

formation of carbon-carbon bonds.[5]

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond

between the 4-position of the pyridine ring and a terminal alkyne.

Buchwald-Hartwig Amination: The carbon-iodine bond can also undergo palladium-catalyzed

amination to form carbon-nitrogen bonds, a crucial step in the synthesis of many nitrogen-

containing heterocycles.[4]

Ullmann Condensation: As demonstrated in the Sorafenib intermediate synthesis, this

copper-catalyzed reaction is effective for forming diaryl ether linkages.[6]
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The differential reactivity of the chloro and iodo substituents allows for sequential and

regioselective functionalization, providing a powerful tool for building molecular diversity.

Signaling Pathway Inhibition
Many of the kinase inhibitors synthesized using 2-chloro-4-iodopyridine as an intermediate

target critical signaling pathways implicated in cancer cell proliferation, survival, and

angiogenesis. For instance, Sorafenib inhibits multiple receptor tyrosine kinases (RTKs)

involved in these processes.

Visualizing the Synthetic and Biological Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using

Graphviz.

2-Chloropyridine Lithiation with LDA
LDA, THF, -78°C

Iodination
Iodine, THF

2-Chloro-4-iodopyridine

Ullmann Condensation

2-Chloro-4-iodopyridine

CuI, K₂CO₃, DMF, 120-140°C

4-Aminophenol

4-(2-chloro-pyridin-4-yloxy)-phenylamine
Sorafenib Intermediate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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